molecular formula C11H15F2NO B2837851 4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine CAS No. 1895760-37-8

4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine

Cat. No.: B2837851
CAS No.: 1895760-37-8
M. Wt: 215.244
InChI Key: ULXYFNZIHARRCU-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine (CAS: 1895760-37-8) is a fluorinated primary amine with a molecular weight of 215.2 g/mol and a purity of ≥95% . The compound features a butan-1-amine backbone substituted at the 3-position with a 4-methoxyphenyl group and two fluorine atoms at the 4-position. This structural configuration confers unique electronic and steric properties, distinguishing it from non-fluorinated analogs. The compound has been discontinued by Biosynth, though suppliers like Avanscure Lifesciences offer its hydrochloride salt .

Properties

IUPAC Name

4,4-difluoro-3-(4-methoxyphenyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-15-9-4-2-8(3-5-9)10(6-7-14)11(12)13/h2-5,10-11H,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXYFNZIHARRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCN)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol through reduction.

    Introduction of Difluoro Groups: The alcohol is then subjected to halogenation to introduce difluoro groups.

    Amination: Finally, the difluoro intermediate undergoes amination to form the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the difluoro groups to other functional groups, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to hydroxy or alkyl derivatives.

    Substitution: Introduction of various functional groups like halides or alkyl groups.

Scientific Research Applications

4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets. The difluoro and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the butan-1-amine core but differ in substituents, fluorine content, and functional groups:

Compound Name Substituents Molecular Weight (g/mol) Key Features
4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine 4-methoxyphenyl, 4,4-difluoro 215.2 Fluorination enhances electronegativity; potential metabolic stability
4-(4-Methoxyphenyl)butan-1-amine 4-methoxyphenyl 179.26 Non-fluorinated analog; used as an androgen receptor antagonist
4-((Furan-2-ylmethyl)thio)butan-1-amine (2a) Furan-2-ylmethylthio Not specified Thioether linkage; liquid state (oil) at room temperature
4-((5-Phenyl-1H-tetrazol-1-yl)thio)butan-1-amine (2d) Tetrazole-thio group Not specified Heterocyclic substituent; yellow oil with 70% synthesis yield
1-(3-Methoxyphenyl)butan-1-amine hydrochloride 3-methoxyphenyl, hydrochloride salt Not specified Positional isomer of methoxy group; salt form enhances solubility

Pharmacological and Chemical Behavior

  • Fluorine atoms may also reduce basicity of the amine group, altering solubility and reactivity .
  • Biological Applications: 4-(4-Methoxyphenyl)butan-1-amine is documented as a nonsteroidal androgen receptor antagonist, suggesting that the target compound’s fluorinated structure could optimize pharmacokinetic properties in similar applications . Sulfur-containing analogs (e.g., 2a–2d) show inhibitory activities, highlighting the role of heterocyclic substituents in modulating biological function .

Viscosity and Solvation Effects

  • Studies on amine-alcohol mixtures (e.g., butan-1-amine with 1-propanol) indicate that fluorination and branching influence viscosity deviations (ηΔ). For instance, fluorinated amines may exhibit lower ηΔ due to stronger solvation effects .

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